2-Formyl-5-methoxybiphenyl
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Overview
Description
2-Formyl-5-methoxybiphenyl is an organic compound with the molecular formula C14H12O2 It is a biphenyl derivative, characterized by the presence of a formyl group at the second position and a methoxy group at the fifth position on the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-methoxybiphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-methoxybiphenyl undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-Carboxy-5-methoxybiphenyl
Reduction: 2-Hydroxymethyl-5-methoxybiphenyl
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2-Formyl-5-methoxybiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Mechanism of Action
The mechanism of action of 2-Formyl-5-methoxybiphenyl depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, making it susceptible to nucleophilic attack. The methoxy group can influence the electronic properties of the biphenyl ring, affecting the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-5-methoxyphenylboronic acid
- 2-Methoxy-5-formylbenzeneboronic acid
- 2-Methoxy-5-formylphenylboronic acid
Uniqueness
2-Formyl-5-methoxybiphenyl is unique due to the specific positioning of the formyl and methoxy groups on the biphenyl ring. This arrangement imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
Biological Activity
2-Formyl-5-methoxybiphenyl is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C15H14O2
- Molecular Weight : 226.27 g/mol
- CAS Number : 15144-84-0
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The compound's structure allows it to interact with biological targets, potentially leading to therapeutic effects.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to conventional antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Recent investigations highlight the compound's potential in cancer therapy. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly breast cancer cell lines such as MCF7.
Case Study : A study conducted on MCF7 cells treated with varying concentrations of this compound revealed a dose-dependent reduction in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Apoptosis Induction
Flow cytometry analysis has shown that treatment with this compound leads to an increase in apoptotic cells as evidenced by Annexin V staining.
Research Findings
- Antimicrobial Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of various pathogens, suggesting its potential as a lead compound for developing new antibiotics.
- Cancer Cell Studies : The compound was tested on multiple cancer cell lines, including MCF7 and A549 (lung cancer). Results indicated significant cytotoxicity, with IC50 values suggesting potent anticancer activity.
- Synergistic Effects : Preliminary studies suggest that when combined with other chemotherapeutic agents, this compound may enhance therapeutic efficacy through synergistic mechanisms.
Properties
Molecular Formula |
C14H12O2 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-methoxy-2-phenylbenzaldehyde |
InChI |
InChI=1S/C14H12O2/c1-16-13-8-7-12(10-15)14(9-13)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
RSKDJEGUSMNMCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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